4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one
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Overview
Description
4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a chromenone core structure, which is often associated with various biological activities.
Mechanism of Action
Target of action
The compound “4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one” belongs to the class of chromenones and piperazines. Chromenones are known to interact with a variety of biological targets including enzymes, receptors, and ion channels. Piperazines are often used in the development of pharmaceuticals with diverse therapeutic properties, including antipsychotics, antidepressants, and antihistamines .
Mode of action
This can lead to changes in cellular signaling and function .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Based on its structural features, it could potentially interfere with pathways related to the targets of chromenones and piperazines .
Pharmacokinetics
The ADME properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Piperazines are generally well absorbed and widely distributed in the body. They are metabolized in the liver and excreted in the urine .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Given its structural features, it could potentially have effects on cellular signaling, enzyme activity, or receptor function .
Action environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s solubility, stability, and ability to reach its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one typically involves the reaction of 7-methyl-2H-chromen-2-one with 4-ethylpiperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its interaction with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-ethylpiperazin-1-yl)methyl]benzylamine
- tert-Butyl 4-[(4-ethylpiperazin-1-yl)methyl]piperidine-1-carboxylate
- 6-{4-[(4-ethylpiperazin-1-yl)methyl]phenyl}-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one is unique due to its chromenone core structure, which imparts distinct biological activities. This structural feature differentiates it from other similar compounds, making it a valuable molecule for various research applications .
Properties
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-18-6-8-19(9-7-18)12-14-11-17(20)21-16-10-13(2)4-5-15(14)16/h4-5,10-11H,3,6-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFPVMJLHFFJLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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